4-(pyrazin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide
説明
特性
IUPAC Name |
4-pyrazin-2-yloxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O2/c18-17(19,20)13-3-1-2-4-14(13)23-16(25)24-9-5-12(6-10-24)26-15-11-21-7-8-22-15/h1-4,7-8,11-12H,5-6,9-10H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPYZDVBYQZFIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-(pyrazin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a member of a class of piperidine derivatives that have garnered attention for their potential biological activities, particularly in the context of drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a piperidine ring substituted with a pyrazinyl ether and a trifluoromethyl phenyl group, which may contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:
- Androgen Receptor Degradation : Some studies suggest that derivatives like this compound may act as androgen receptor (AR) degraders, which can be beneficial in treating hormone-dependent cancers such as prostate cancer .
- Antimicrobial Activity : Compounds containing trifluoromethyl groups have shown significant antimicrobial properties against resistant strains of bacteria, including MRSA and Enterococcus faecalis. These compounds inhibit biofilm formation and demonstrate low toxicity to human cells .
- Anti-inflammatory Effects : Evidence suggests that similar piperidine derivatives can suppress inflammatory pathways by inhibiting COX enzymes, which are critical in the inflammatory response .
Biological Activity Data
The following table summarizes key biological activities attributed to the compound and its analogs:
Case Studies
- Androgen Receptor Inhibition : A study demonstrated that a related compound effectively reduced AR levels in prostate cancer cell lines, indicating potential use in therapeutic strategies against hormone-sensitive tumors .
- Antimicrobial Efficacy : In vitro tests showed that the compound exhibited significant antibacterial activity against clinical isolates resistant to standard antibiotics. The compound was found to be more effective than vancomycin in eradicating biofilms formed by MRSA .
- Inflammation Models : Experimental models using carrageenan-induced paw edema showed that similar compounds significantly reduced swelling and inflammatory markers compared to control groups, suggesting their potential as anti-inflammatory agents .
Research Findings
Recent studies have focused on the structure-activity relationships (SAR) of piperidine derivatives, revealing that modifications to the trifluoromethyl and pyrazinyl groups can enhance biological activity. For instance, compounds with electron-withdrawing groups showed improved potency against bacterial strains and better inhibition of inflammatory responses .
類似化合物との比較
Comparison with Structural Analogs
Structural and Functional Group Variations
A939572
- Structure: 4-(2-Chlorophenoxy)-N-(3-(methylcarbamoyl)phenyl)piperidine-1-carboxamide.
- Key Features: Replaces the pyrazin-2-yloxy group with a 2-chlorophenoxy substituent and incorporates a methylcarbamoyl group on the phenyl ring.
- Molecular Formula : C₂₀H₂₂ClN₃O₃; Molecular Weight : 387.86 g/mol.
- The methylcarbamoyl group may reduce metabolic clearance .
ML267
- Structure : 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide.
- Key Features : Substitutes piperidine with piperazine and replaces the carboxamide with a carbothioamide.
- Biological Activity : Potent inhibitor of bacterial phosphopantetheinyl transferase, with a thioamide enhancing enzyme binding via sulfur interactions .
UDO and UDD
- Structures: UDO: (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone. UDD: N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine.
- Key Features : Both feature trifluoromethylphenyl and pyridinyl groups but utilize piperazine (UDO) or piperidine (UDD) cores.
- Biological Activity: Non-azolic CYP51 inhibitors with efficacy against Trypanosoma cruzi, highlighting the role of trifluoromethyl groups in antiparasitic activity .
PF-04457845 Analog ()
- Structure : N-(3-Pyridazinyl)-4-(3-[5-trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide.
- Key Features : Introduces a benzylidene spacer and pyridazinyl group instead of pyrazin-2-yloxy.
Key Trends :
- Trifluoromethyl Groups : Enhance binding to hydrophobic pockets (e.g., CYP51 in UDO/UDD) and improve metabolic stability.
- Piperidine vs.
- Heterocyclic Substituents : Pyrazine (PF-04457845) vs. pyridine (UDD) affects hydrogen-bonding capacity and target selectivity.
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility |
|---|---|---|---|
| PF-04457845 | 455.43 | ~3.5 | Moderate (DMSO-soluble) |
| A939572 | 387.86 | ~4.0 | Low (lipophilic) |
| ML267 | 472.89 | ~2.8 | Moderate |
| UDD | ~500 (estimated) | ~3.7 | Low |
Insights :
- Higher molecular weight and lipophilicity (e.g., A939572) may limit blood-brain barrier penetration.
- PF-04457845’s pyrazine moiety improves aqueous solubility compared to purely aromatic substituents.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 4-(pyrazin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Stepwise Functionalization : Begin with the piperidine core. Introduce the pyrazin-2-yloxy group via nucleophilic substitution using a pyrazine derivative under basic conditions (e.g., NaH or K₂CO₃ in THF/DMF) .
- Carboxamide Formation : React the intermediate with 2-(trifluoromethyl)phenyl isocyanate or via coupling agents like EDC/HOBt in dichloromethane .
- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust solvent polarity (e.g., switch from THF to DCM for better solubility) and catalyst loading (e.g., Pd-based catalysts for cross-coupling steps) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodology :
- NMR Analysis : Use H and C NMR to confirm substitution patterns (e.g., pyrazine aromatic protons at δ 8.5–9.0 ppm, trifluoromethyl group at δ ~120 ppm in F NMR) .
- Mass Spectrometry : Employ HRMS (ESI or EI) to verify molecular ion peaks and fragmentation patterns .
- HPLC Purity Assessment : Use reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) and UV detection at 254 nm .
Advanced Research Questions
Q. How does the trifluoromethylphenyl group influence the compound’s pharmacokinetic (PK) properties, and what models assess metabolic stability?
- Methodology :
- Metabolic Stability Assays : Use liver microsomes (human/rat) to measure intrinsic clearance. Monitor degradation via LC-MS/MS and compare to control compounds lacking the CF₃ group .
- PK Parameter Calculation : Conduct in vivo studies in rodents to determine AUC, , and bioavailability. The CF₃ group often enhances lipophilicity, improving membrane permeability but potentially increasing CYP450-mediated metabolism .
- Toxicity Screening : Evaluate hERG inhibition (patch-clamp assays) and plasma protein binding (equilibrium dialysis) to mitigate off-target effects .
Q. What computational approaches predict binding affinity to kinase targets, and how can molecular dynamics (MD) inform structure-activity relationships (SAR)?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., Met kinase). Focus on hydrogen bonding with pyrazine and hydrophobic contacts with the CF₃ group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the piperidine-carboxamide backbone. Analyze RMSD and ligand-protein interaction fingerprints .
- SAR Optimization : Synthesize analogs with variations in pyrazine substituents (e.g., methyl or chloro groups) and evaluate inhibitory potency in enzyme assays (IC₅₀ determination) .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported biological activities of structurally similar piperidine-carboxamide derivatives?
- Methodology :
- Meta-Analysis : Compare datasets from PubChem (e.g., ) and peer-reviewed studies (e.g., ) to identify trends. Note differences in assay conditions (e.g., cell lines, IC₅₀ protocols).
- Orthogonal Validation : Re-test key compounds in standardized assays (e.g., NIH/3T3 for cytotoxicity, HEK293 for receptor binding) .
- Structural Determinants : Use X-ray crystallography (if available) or DFT calculations to identify critical interactions (e.g., piperidine ring puckering affecting target binding) .
Experimental Design Considerations
Q. What in vivo models are appropriate for evaluating antitumor efficacy of this compound?
- Methodology :
- Xenograft Models : Use immunodeficient mice implanted with Met-dependent tumors (e.g., GTL-16 gastric carcinoma). Administer compound orally (10–50 mg/kg) and monitor tumor volume via caliper measurements .
- Biomarker Analysis : Collect plasma and tumor tissue for LC-MS quantification of compound levels and phospho-Met ELISA to confirm target engagement .
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